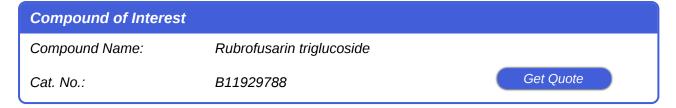


Spectroscopic and Structural Elucidation of Rubrofusarin Triglucoside: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and structural information for **Rubrofusarin triglucoside**, a naturally occurring glycoside with potential therapeutic applications. Due to the limited availability of detailed public domain spectroscopic data for the triglucoside, this document also presents data for the aglycone, Rubrofusarin, as a foundational reference. Furthermore, a generalized experimental workflow for the isolation and characterization of such natural products is provided.

Compound Profile: Rubrofusarin Triglucoside

Rubrofusarin triglucoside is a glycosidic compound that has been isolated from the seeds of Cassia obtusifolia Linn.[1][2][3] It has been identified as an inhibitor of human monoamine oxidase A (hMAO-A) with an IC50 value of 85.5 μM.[1][2][3]

Table 1: Physicochemical Properties of Rubrofusarin Triglucoside

Property	Value	Reference
Molecular Formula	C33H42O20	[1][4]
Molecular Weight	758.67 g/mol	[1][4]
CAS Number	245724-07-6	[1][4]



Spectroscopic Data

Detailed experimental spectroscopic data (NMR, MS) for **Rubrofusarin triglucoside** is not extensively available in the public domain. However, data for the aglycone, Rubrofusarin, is well-documented and provides a basis for understanding the core structure.

Mass Spectrometry of Rubrofusarin (Aglycone)

High-resolution mass spectrometry is a critical tool for the identification and quantification of Rubrofusarin and its derivatives in various matrices, including grains.[5]

Table 2: Mass Spectrometry Data for Rubrofusarin

Technique	Precursor Ion (m/z)	Adduct	Molecular Formula	Reference
LC-ESI-ITFT	273.0752	[M+H] ⁺	C15H12O5	[6]

NMR Spectroscopy of Rubrofusarin (Aglycone)

The structure of Rubrofusarin has been elucidated using 1D and 2D NMR techniques. The following table summarizes the reported ¹H and ¹³C NMR chemical shifts.

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Rubrofusarin



Position	¹³ C Chemical Shift (δc)	¹H Chemical Shift (δH, mult., J in Hz)	Reference
2	-	2.38 (s)	[7]
3	-	6.04 (s)	[7]
4	185.0	-	[7]
5	162.3-160.9	14.91 (s)	[7]
6	-	-	
7	-	6.47 (d)	[7]
8	162.3-160.9	-	[7]
9	-	6.70 (d)	[7]
10	-	-	
11	-	-	_
12	-	-	_
13	-	-	-
14 (OCH ₃)	56.2	3.92 (s)	[7]
15 (CH₃)	20.5	-	[7]

Note: Specific assignments for all carbons and protons were not available in the provided search results. The table reflects the reported data.

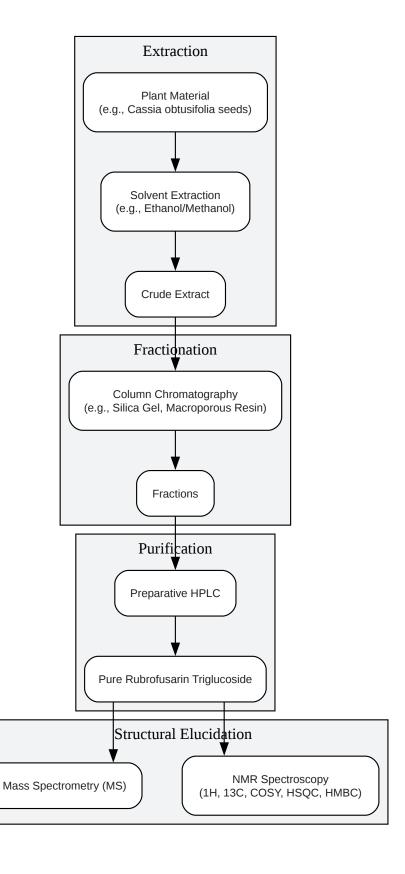
Experimental Protocols

A detailed experimental protocol for the specific isolation and spectroscopic analysis of **Rubrofusarin triglucoside** is not available. However, a generalized workflow for the isolation and characterization of natural products from plant material can be described.[8][9][10]

General Isolation and Purification Workflow



The following diagram illustrates a typical workflow for the extraction, isolation, and purification of a target compound from a natural source.





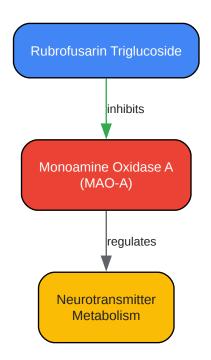
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Caption: Generalized workflow for the isolation and characterization of **Rubrofusarin triglucoside**.

Signaling Pathways and Logical Relationships

The precise signaling pathways modulated by **Rubrofusarin triglucoside** are not fully elucidated. Its known inhibitory activity on monoamine oxidase A (MAO-A) suggests an interaction with neurotransmitter metabolism pathways. The aglycone, Rubrofusarin, has been shown to ameliorate depressive symptoms through the PI3K/Akt signaling pathway.[11]

The logical relationship for its known biological activity can be visualized as follows:



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Caption: Inhibition of MAO-A by **Rubrofusarin triglucoside**.

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